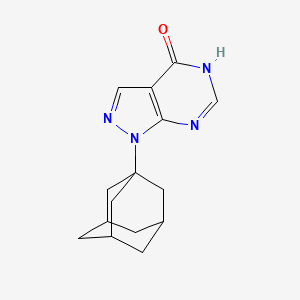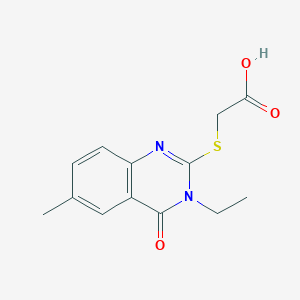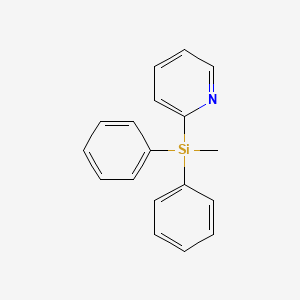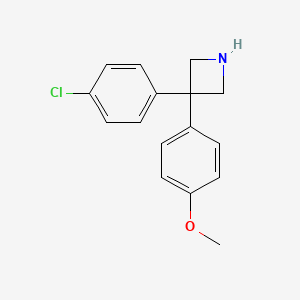
1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one is a heterocyclic compound that features a unique structure combining an adamantyl group with a pyrazolo-pyrimidinone core
Métodos De Preparación
The synthesis of 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions and reagents used can vary, but common methods include the use of nitrogen-containing heterocycles and the application of specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity.
Análisis De Reacciones Químicas
1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the adamantyl or pyrazolo-pyrimidinone moieties.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a pharmacological agent due to its unique structure and properties. It may be investigated for its antiviral, antibacterial, or anticancer activities. In industry, it could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the pyrazolo-pyrimidinone core can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one can be compared with other similar compounds, such as pyrimido[1,2-a]benzimidazoles . These compounds share structural similarities but may differ in their specific properties and applications. The uniqueness of this compound lies in its combination of the adamantyl group with the pyrazolo-pyrimidinone core, which can confer distinct chemical and biological properties.
Propiedades
Número CAS |
114562-87-7 |
|---|---|
Fórmula molecular |
C15H18N4O |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H18N4O/c20-14-12-7-18-19(13(12)16-8-17-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h7-11H,1-6H2,(H,16,17,20) |
Clave InChI |
JJRCQCMVYWUOBQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N4C5=C(C=N4)C(=O)NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)







